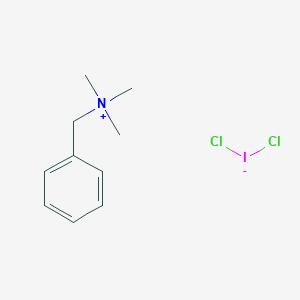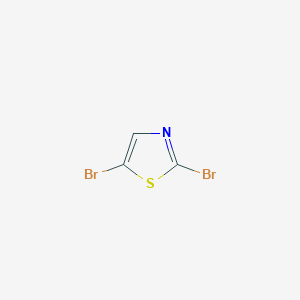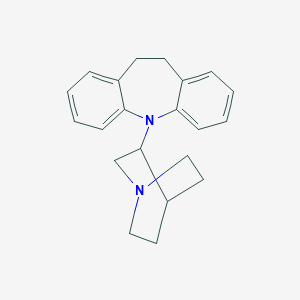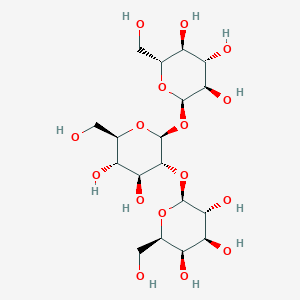
Glucosyl-O-galactosyl-(1-4)glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosyl-O-galactosyl-(1-4)glucoside, also known as GGG, is a trisaccharide composed of glucose, galactose, and glucose. It is found in various foods such as green tea, barley, and mushrooms. GGG has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of Glucosyl-O-galactosyl-(1-4)glucoside is not fully understood, but it is thought to work by scavenging free radicals and reducing oxidative stress in the body. Glucosyl-O-galactosyl-(1-4)glucoside may also help to regulate various signaling pathways in the body, which can affect cellular function and gene expression.
Biochemical And Physiological Effects
Glucosyl-O-galactosyl-(1-4)glucoside has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation, improve glucose metabolism, and enhance immune function. Glucosyl-O-galactosyl-(1-4)glucoside may also help to protect against DNA damage and reduce the risk of cancer.
Advantages And Limitations For Lab Experiments
Glucosyl-O-galactosyl-(1-4)glucoside has several advantages for lab experiments, including its availability in natural sources and its relatively low cost compared to other antioxidants. However, Glucosyl-O-galactosyl-(1-4)glucoside can be difficult to isolate and purify, which can make it challenging to study in a lab setting. Additionally, the effects of Glucosyl-O-galactosyl-(1-4)glucoside may vary depending on the source and composition of the compound.
Future Directions
Future research on Glucosyl-O-galactosyl-(1-4)glucoside could explore its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Studies could also investigate the optimal dosage and delivery method for Glucosyl-O-galactosyl-(1-4)glucoside, as well as its potential interactions with other compounds and medications. Further research could also explore the potential of Glucosyl-O-galactosyl-(1-4)glucoside as a functional food ingredient, which could provide health benefits beyond basic nutrition.
Synthesis Methods
Glucosyl-O-galactosyl-(1-4)glucoside can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of specific enzymes to catalyze the reaction between glucose and galactose, resulting in the formation of Glucosyl-O-galactosyl-(1-4)glucoside. Chemical synthesis involves the use of chemical reactions to produce Glucosyl-O-galactosyl-(1-4)glucoside from glucose and galactose.
Scientific Research Applications
Glucosyl-O-galactosyl-(1-4)glucoside has been the subject of numerous scientific studies, which have explored its potential health benefits. Research has shown that Glucosyl-O-galactosyl-(1-4)glucoside has antioxidant and anti-inflammatory properties, which may help to protect against various diseases such as cancer, cardiovascular disease, and diabetes. Glucosyl-O-galactosyl-(1-4)glucoside has also been studied for its potential to improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
141781-71-7 |
|---|---|
Product Name |
Glucosyl-O-galactosyl-(1-4)glucoside |
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13-,14-,15-,16+,17-,18+/m1/s1 |
InChI Key |
ZZQBFMYCMRVZFG-JYPKAZJXSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Other CAS RN |
141781-71-7 |
synonyms |
alpha-D-glucosyl-O-beta-D-galactosyl-(1-4)-beta-D-glucoside Glu-Gla-Glu glucosyl lactoside glucosyl-O-galactosyl-(1-4)glucoside O-beta D-galactopyranosyl-(1-4)-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



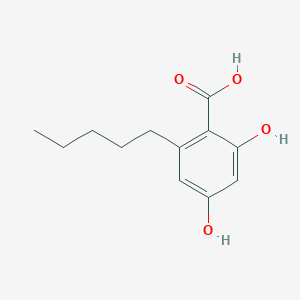
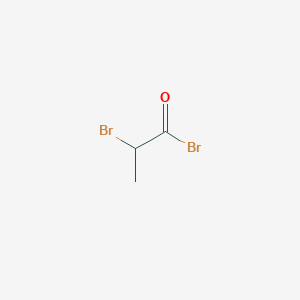
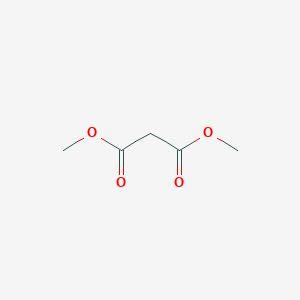
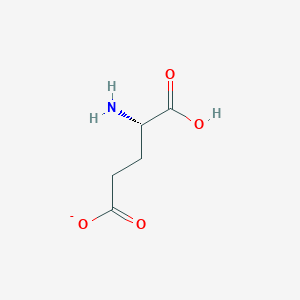
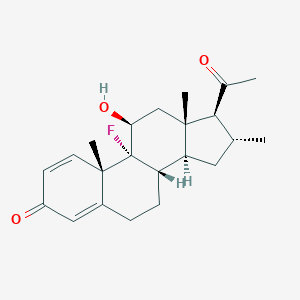
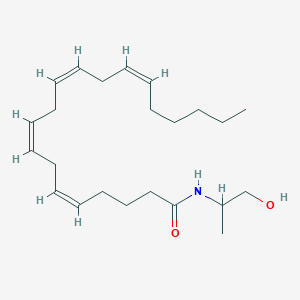
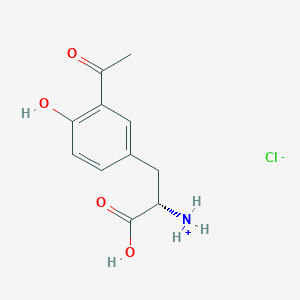
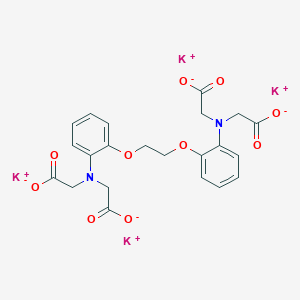
![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)
![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
